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molecular formula C10H11N3O B8523060 6-amino-5,7-dimethyl-1,8-naphthyridin-2(1H)-one

6-amino-5,7-dimethyl-1,8-naphthyridin-2(1H)-one

Cat. No. B8523060
M. Wt: 189.21 g/mol
InChI Key: RJFVSXNSGKIISL-UHFFFAOYSA-N
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Patent
US03993656

Procedure details

Ethyl 3-(2-amino-5-acetamido-4,6-dimethylpyrid-3-yl)-acrylate (2.48 g., 8.95 mmole) is heated under reflux in solution in 6N hydrochloric acid (24.8 ml.) for 6 days. The reaction mixture is filtered through a glass-fiber filter disc, the filtrate diluted slowly over a period of 15 minutes with ethanol (75 ml.) whereupon 1.043 g. (51.7%) of product in the form of the hydrochloride crystallizes from solution, m.p. 325° C. (dec.). A second crop raises the yield to 79%. Following recrystallization of the crude product from a mixture of dilute hydrochloric acid and isopropanol the purified product melts at 325° C. (dec.).
Name
Ethyl 3-(2-amino-5-acetamido-4,6-dimethylpyrid-3-yl)-acrylate
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
24.8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH:8]=[CH:9][C:10](OCC)=[O:11])=[C:6]([CH3:15])[C:5]([NH:16]C(=O)C)=[C:4]([CH3:20])[N:3]=1>Cl>[NH2:16][C:5]1[C:6]([CH3:15])=[C:7]2[C:2](=[N:3][C:4]=1[CH3:20])[NH:1][C:10](=[O:11])[CH:9]=[CH:8]2

Inputs

Step One
Name
Ethyl 3-(2-amino-5-acetamido-4,6-dimethylpyrid-3-yl)-acrylate
Quantity
2.48 g
Type
reactant
Smiles
NC1=NC(=C(C(=C1C=CC(=O)OCC)C)NC(C)=O)C
Step Two
Name
Quantity
24.8 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through a glass-fiber
FILTRATION
Type
FILTRATION
Details
filter disc
ADDITION
Type
ADDITION
Details
the filtrate diluted slowly over a period of 15 minutes with ethanol (75 ml.) whereupon 1.043 g
Duration
15 min
CUSTOM
Type
CUSTOM
Details
(51.7%) of product in the form of the hydrochloride crystallizes from solution, m.p. 325° C. (dec.)
TEMPERATURE
Type
TEMPERATURE
Details
A second crop raises the
CUSTOM
Type
CUSTOM
Details
yield to 79%
CUSTOM
Type
CUSTOM
Details
recrystallization of the crude product
ADDITION
Type
ADDITION
Details
from a mixture of dilute hydrochloric acid and isopropanol the purified product melts at 325° C. (dec.)

Outcomes

Product
Name
Type
Smiles
NC=1C(=C2C=CC(NC2=NC1C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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